2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride

Description

Chemical Identity and Basic Information

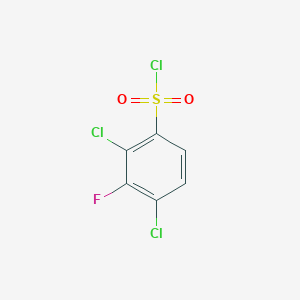

2,4-Dichloro-3-fluorobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₆H₂Cl₃FO₂S and a molecular weight of 263.50 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1349718-19-9, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dichloro-3-fluorobenzenesulfonyl chloride, reflecting the systematic nomenclature that describes the positions of substituents on the benzene ring.

The molecular structure consists of a benzene ring bearing three chlorine atoms and one fluorine atom as substituents. The sulfonyl chloride functional group is attached at position 1 of the benzene ring, while chlorine atoms occupy positions 2 and 4, and a fluorine atom is positioned at carbon 3. This specific substitution pattern creates a highly electronegatively substituted aromatic system with significant implications for the compound's chemical behavior and reactivity profile.

Table 1: Basic Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₂Cl₃FO₂S | |

| Molecular Weight | 263.50 g/mol | |

| CAS Number | 1349718-19-9 | |

| MDL Number | MFCD20233369 | |

| Purity | 98% |

The compound's Simplified Molecular Input Line Entry System representation is Fc1c(Cl)ccc(c1Cl)S(=O)(=O)Cl, which provides a standardized string representation of its molecular structure. The International Chemical Identifier key PPSZJQIIDGWZJG-UHFFFAOYSA-N serves as another unique identifier for database searches and chemical informatics applications. These standardized identifiers facilitate accurate communication and data exchange within the scientific community.

The computational chemistry data reveals important molecular characteristics that influence the compound's behavior in chemical reactions. The topological polar surface area is calculated to be 34.14 square angstroms, indicating moderate polarity despite the presence of multiple halogen substituents. The logarithm of the partition coefficient between octanol and water is 3.06, suggesting moderate lipophilicity that may influence the compound's solubility characteristics and biological membrane permeability. The molecule contains two hydrogen bond acceptors and zero hydrogen bond donors, reflecting the absence of readily ionizable protons in the structure.

Historical Context and Development

The development of halogenated benzenesulfonyl chlorides as a class of compounds emerged from the broader evolution of aromatic sulfonation chemistry during the late nineteenth and early twentieth centuries. While specific historical documentation regarding the first synthesis of this compound is limited in the available literature, the compound represents a logical extension of synthetic methodologies developed for preparing multiply substituted aromatic sulfonyl chlorides. The introduction of fluorine substituents into aromatic systems gained particular prominence during the mid-twentieth century as fluorine chemistry expanded beyond its initial applications in nuclear science to encompass organic synthesis and pharmaceutical development.

The synthetic approaches to related dichlorofluorobenzene derivatives provide insight into the potential developmental pathways for this specific sulfonyl chloride. Research documented in Chinese patent literature describes synthetic routes to 2,4-dichlorofluorobenzene compounds using ortho-dichlorobenzene and para-dichlorobenzene mixtures as starting materials. These methodologies involved sequential nitration, fluoridation, and chlorination steps, demonstrating the multi-step synthetic strategies typically employed to achieve specific halogen substitution patterns on aromatic rings. The development of such synthetic routes reflects the growing demand for specialized halogenated intermediates in pharmaceutical and agrochemical industries.

The evolution of sulfonyl chloride chemistry has been closely linked to the development of sulfonamide drugs and other biologically active molecules containing sulfonyl functional groups. The recognition that sulfonyl chlorides serve as versatile electrophilic reagents for introducing sulfonyl groups into target molecules has driven continued research into their synthesis and application. The specific combination of chlorine and fluorine substituents in this compound represents an optimization of electronic properties to enhance reactivity and selectivity in chemical transformations.

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry due to its unique combination of electronic and steric properties that enable diverse synthetic transformations. The presence of multiple electron-withdrawing halogen substituents creates a highly electrophilic sulfonyl chloride center that readily participates in nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols. This enhanced electrophilicity compared to unsubstituted benzenesulfonyl chloride makes the compound particularly valuable for reactions with weakly nucleophilic substrates that might not react efficiently with less activated sulfonyl chlorides.

The strategic placement of halogen substituents on the aromatic ring influences both the electronic properties and the steric environment around the sulfonyl chloride functional group. The chlorine atoms at positions 2 and 4 provide significant electron withdrawal through both inductive and resonance effects, while the fluorine atom at position 3 contributes additional electron withdrawal primarily through its strong inductive effect. This electronic activation facilitates rapid nucleophilic attack at the sulfur center, enabling efficient conversion to sulfonamides, sulfonate esters, and other sulfonyl derivatives under mild reaction conditions.

Recent advances in photocatalytic sulfonyl chloride synthesis have demonstrated new methodologies for preparing arenesulfonyl chlorides from aryldiazonium salts. These methods utilize visible light irradiation and heterogeneous catalysts to generate sulfonyl chlorides under mild conditions, representing a significant advancement in synthetic methodology. The development of such environmentally friendly synthetic approaches reflects the growing emphasis on sustainable chemistry practices in the preparation of valuable synthetic intermediates like this compound.

The compound's significance extends to its role as a building block for more complex molecular architectures. The sulfonyl chloride functionality can be selectively transformed while preserving the halogen substituents on the aromatic ring, enabling sequential functionalization strategies. This selectivity is particularly valuable in the synthesis of pharmaceutical intermediates where precise control over substitution patterns is essential for biological activity. The combination of multiple reactive sites within a single molecule provides synthetic chemists with opportunities to develop convergent synthetic strategies that efficiently construct complex target structures.

Academic and Industrial Relevance

The academic relevance of this compound stems from its utility as a model compound for studying the effects of multiple halogen substitution on aromatic reactivity and selectivity. Research groups investigating the influence of electron-withdrawing substituents on sulfonyl chloride reactivity have utilized compounds of this type to establish structure-activity relationships that guide the design of new synthetic methodologies. The compound serves as an excellent substrate for mechanistic studies of nucleophilic substitution reactions at sulfur centers, providing insights into the factors that control reaction rates and selectivity.

University research laboratories frequently employ this compound in undergraduate and graduate synthetic chemistry courses to demonstrate principles of electrophilic aromatic substitution, nucleophilic substitution, and the effects of substituent patterns on chemical reactivity. The multiple functional groups present in the molecule provide opportunities to explore selective protection and deprotection strategies, making it a valuable teaching tool for advanced organic chemistry instruction. The compound's well-defined structure and predictable reactivity patterns make it suitable for computational chemistry studies that correlate molecular electronic structure with experimental observations.

Industrial applications of this compound are primarily focused on its role as an intermediate in pharmaceutical and agrochemical synthesis. The pharmaceutical industry utilizes sulfonyl chlorides as key building blocks for constructing sulfonamide antibiotics, enzyme inhibitors, and other biologically active molecules. The specific substitution pattern of this compound may confer enhanced potency or selectivity in certain biological applications, making it a valuable intermediate for medicinal chemistry programs targeting specific therapeutic areas.

Table 2: Industrial Applications and Synthetic Utility

| Application Area | Function | Synthetic Role |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate | Sulfonamide formation |

| Agrochemical Development | Building Block | Pesticidal compound synthesis |

| Specialty Chemicals | Reagent | Electrophilic sulfur source |

| Academic Research | Model Compound | Mechanistic studies |

The compound's commercial availability through specialized chemical suppliers indicates established demand within the research and development community. Suppliers typically offer the material with high purity specifications, reflecting the stringent requirements of pharmaceutical and research applications. The standardized packaging and storage requirements demonstrate the compound's established position as a reliable synthetic intermediate for industrial and academic applications.

Manufacturing processes for this compound likely involve multi-step synthetic sequences starting from readily available aromatic precursors. The industrial synthesis may utilize established methodologies for introducing halogen substituents through electrophilic aromatic substitution followed by sulfonation and chlorination to install the sulfonyl chloride functionality. Quality control measures ensure consistent product specifications that meet the demanding requirements of downstream synthetic applications in pharmaceutical and specialty chemical manufacturing.

Properties

IUPAC Name |

2,4-dichloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSZJQIIDGWZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloro-3-fluorobenzene

A key intermediate is 2,4-dichloro-3-fluorobenzene, which can be synthesized via a multi-step halogenation and fluorination process starting from orthodichlorobenzene mixtures:

- Starting Materials : Orthodichlorobenzene and a mixture known as santochlor.

- Nitration : The mixture is nitrated using nitric acid and sulfuric acid at 30–75 °C for 1–5 hours to produce a mixture of nitro derivatives including 3-chloro-4-fluoronitrobenzene and 2-fluoro-5-chloronitrobenzene.

- Fluorination : The nitro mixture is fluorinated with potassium monofluoride in aprotic polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide at 120–200 °C for 1–8 hours, optimally 145–185 °C for 3 hours.

- Chlorination : The fluorinated nitrobenzene mixture is chlorinated at 150–250 °C (optimal 180–220 °C) for 4–16 hours to yield 2,4-dichloro-3-fluorobenzene.

This sequence achieves yields around 62.8% for the final dichlorofluorobenzene product after distillation and purification.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | 30–75 °C, 1–5 h, HNO3/H2SO4 | 98 | Produces nitro-dichlorobenzene mix |

| Fluorination | 145–185 °C, 3 h, KF, DMSO/DMF | 82–83 | Conversion to fluoronitrobenzene |

| Chlorination | 180–220 °C, 8–12 h, Cl2 | 62.8 | Final dichlorofluorobenzene |

Introduction of the Sulfonyl Chloride Group

Sulfonation and Conversion to Sulfonyl Chloride

The sulfonyl chloride group is typically introduced by sulfonation of the halogenated benzene followed by chlorination of the sulfonic acid or sulfonate intermediate.

- Sulfonation : The halogenated benzene (2,4-dichloro-3-fluorobenzene) undergoes sulfonation using sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to yield the corresponding sulfonic acid or sulfonate.

- Chlorination : The sulfonic acid is then converted to the sulfonyl chloride using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3).

This two-step process is standard for preparing aromatic sulfonyl chlorides and is well-established in industrial and laboratory settings.

Alternative Fluorination via Chlorine/Fluorine Exchange

A patented process describes the preparation of fluorobenzenesulfonyl fluorides by chlorine/fluorine exchange fluorination of chlorobenzenesulfonyl fluorides using alkali metal fluorides (e.g., KF, NaF, LiF):

- The chlorobenzenesulfonyl chloride is first converted to chlorobenzenesulfonyl fluoride.

- Then, fluorination is performed by reacting with alkali metal fluoride at elevated temperatures (around 200 °C for 5 hours).

- The reaction mixture is processed by filtration and vacuum distillation to isolate the fluorinated sulfonyl fluoride intermediates.

- These intermediates can be further converted to sulfonyl chlorides if needed.

This method provides a route to selectively introduce fluorine atoms into sulfonyl chloride derivatives and is useful for producing fluorinated sulfonyl chlorides with pharmaceutical or agrochemical applications.

Summary of Preparation Routes

Research Findings and Industrial Relevance

- The multi-step halogenation and fluorination method starting from orthodichlorobenzene mixtures provides a cost-effective and scalable route to the halogenated benzene core.

- The use of aprotic polar solvents such as DMSO or DMF enhances fluorination efficiency and yield.

- Chlorine/fluorine exchange fluorination offers a selective method to introduce fluorine into sulfonyl chloride derivatives, expanding the synthetic toolbox for fluorinated sulfonyl chlorides.

- The final sulfonyl chloride derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, underscoring the industrial importance of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chlorine and fluorine may affect the reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonates, or sulfonyl hydrazides can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

Reduction Products: Reduction may yield sulfinic acids or other reduced sulfur compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₂Cl₃FO₂S

- Molecular Weight : 263.5 g/mol

- IUPAC Name : 2,4-dichloro-3-fluorobenzenesulfonyl chloride

The compound features a sulfonyl chloride functional group, which renders it highly reactive and suitable for various chemical transformations.

Biological Modifications

Sulfonylation Reactions : The compound can modify biomolecules such as proteins and peptides through sulfonylation, which may alter their function and activity. This application is particularly useful in studying protein interactions and enzyme mechanisms.

Pharmaceutical Synthesis

Intermediate for Drug Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those requiring sulfonyl functionalities. For instance, it has been utilized in the development of compounds targeting specific diseases, including cancer and bacterial infections.

Agrochemicals and Dyes

The compound is also employed in the production of agrochemicals and dyes, where its reactivity can facilitate the synthesis of complex organic molecules necessary for these applications.

Antimicrobial Activity

Research has demonstrated that 2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride exhibits notable antimicrobial properties:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest moderate activity against Gram-positive bacteria and limited efficacy against Gram-negative bacteria, indicating potential therapeutic applications in treating resistant infections.

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer properties of this compound:

| Cell Line | IC50 (µg/mL) | Comparison Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 (Colon Cancer) | 1.9 | Doxorubicin (3.23) |

| MCF-7 (Breast Cancer) | 2.3 | Doxorubicin (3.23) |

The data indicates significant cytotoxic effects on colorectal and breast cancer cells, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Efficacy Study

A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load at sub-MIC levels, indicating its potential use in treating resistant infections.

Cancer Cell Line Study

Another investigation focused on the effects of this compound on MCF-7 breast cancer cells. The treatment led to increased apoptosis rates and downregulation of anti-apoptotic proteins, suggesting mechanisms that could be exploited for cancer therapy.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in different chemical transformations, including the formation of sulfonamides, sulfonates, and other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related benzene sulfonyl chloride derivatives, highlighting substituent effects, molecular properties, and applications.

Key Comparative Insights:

- Reactivity : The target compound’s dual chlorine substituents and fluorine atom create a highly electron-deficient aromatic system, surpassing analogs like 3-chloro-4-fluorobenzenesulfonyl chloride (single Cl, single F) in electrophilicity .

- Steric Effects : 3-Fluoro-4-methylbenzenesulfonyl chloride (methyl group at position 4) exhibits reduced reactivity but improved stability due to steric hindrance, contrasting with the target compound’s compact substituents .

- Functional Group Diversity : The trifluoromethyl group in 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride amplifies electron withdrawal, favoring medicinal chemistry applications , while the methylsulfanyl group in 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride improves solubility for synthetic flexibility .

- Positional Isomerism : 2,4-Difluorobenzene-1-sulfonyl chloride (similarity score 0.92 ) demonstrates how fluorine placement adjacent to the sulfonyl group enhances electrophilicity, though it lacks the chlorine substitution of the target compound.

Biological Activity

2,4-Dichloro-3-fluorobenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CClFNOS

- Molecular Weight : 227.07 g/mol

- Structure :

- Contains a sulfonyl chloride group, which enhances its reactivity and potential biological interactions.

Biological Activity

The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of specific enzymes and modulation of biochemical pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has been tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound has moderate activity against Gram-positive bacteria and limited efficacy against Gram-negative bacteria .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Comparison Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 (Colon Cancer) | 1.9 | Doxorubicin (3.23) |

| MCF-7 (Breast Cancer) | 2.3 | Doxorubicin (3.23) |

The data indicates that the compound exhibits significant anticancer properties, particularly against colorectal and breast cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in target enzymes, leading to their inhibition.

- Cell Signaling Modulation : The compound may alter cellular signaling pathways by affecting gene expression related to cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load when treated with the compound at sub-MIC levels, suggesting potential for therapeutic applications in resistant infections .

- Cancer Cell Line Study : Another investigation focused on the effects of the compound on MCF-7 breast cancer cells. The study revealed that treatment led to increased apoptosis rates and downregulation of anti-apoptotic proteins, indicating a mechanism that could be exploited for cancer therapy .

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride?

The compound is typically synthesized via electrophilic aromatic sulfonylation. A common method involves reacting a fluorinated benzene derivative (e.g., 2,4-dichloro-3-fluorobenzene) with chlorosulfonic acid (HSO₃Cl) under controlled temperature (0–5°C) to minimize side reactions like over-sulfonation. The reaction mixture is quenched with ice water, and the product is extracted using dichloromethane, followed by purification via vacuum distillation or recrystallization .

Key Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | HSO₃Cl (neat) |

| Purification Method | Vacuum distillation |

Q. How is the purity of this compound assessed?

Analytical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and detect impurities. For example, fluorine and chlorine substituents cause distinct splitting patterns.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 267.5).

- X-ray Crystallography : For absolute structural confirmation using programs like SHELXL .

Q. What precautions are necessary for handling this compound?

Due to its moisture sensitivity and corrosive nature:

- Store under inert gas (argon/nitrogen) at –20°C.

- Use anhydrous solvents (e.g., dry DCM) during reactions.

- Work in a fume hood with PPE (gloves, goggles) to avoid exposure to sulfonyl chloride vapors .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during sulfonylation of polyhalogenated benzene derivatives?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., hydroxyl in 3-fluoro-2-hydroxybenzene) can guide sulfonylation. For example, the hydroxyl group in 3-fluoro-2-hydroxybenzene activates the para position for electrophilic attack .

Q. What strategies mitigate hydrolysis during reactions involving this compound?

- Use aprotic solvents (e.g., THF, DMF) to suppress hydrolysis.

- Add molecular sieves or desiccants to absorb trace moisture.

- Conduct reactions under Schlenk line conditions for oxygen/moisture exclusion .

Q. How can this compound be utilized in synthesizing sulfonamide-based enzyme inhibitors?

The sulfonyl chloride group reacts with primary/secondary amines to form sulfonamides. For example:

- React with aniline derivatives (1:1 molar ratio) in dry THF at 0°C.

- Monitor progress via TLC (hexane:ethyl acetate = 3:1). Applications include synthesizing protease inhibitors or studying enzyme active-site interactions .

Q. What analytical challenges arise in characterizing derivatives of this compound?

- NMR Signal Overlap : Multiple halogen substituents (Cl, F) complicate ¹H/¹³C spectra. Use ²D NMR (HSQC, HMBC) for resolution.

- Mass Fragmentation : Halogen isotopes (³⁵Cl/³⁷Cl, ¹⁹F) produce complex isotopic clusters. High-resolution MS (HRMS) is essential .

Data Contradiction Analysis

Q. Why do reported yields vary for sulfonylation reactions of halogenated benzenes?

Discrepancies arise from:

- Reaction Scale : Small-scale reactions (<1 mmol) often report lower yields due to handling losses.

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) reduce reactivity, requiring longer reaction times.

- Purification Methods : Column chromatography (silica gel) vs. distillation can lead to yield differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.